molecular formula C13H24O B14550630 4,9-Dimethyl-5-methylidenedec-8-EN-2-OL CAS No. 61685-55-0

4,9-Dimethyl-5-methylidenedec-8-EN-2-OL

Cat. No.: B14550630
CAS No.: 61685-55-0
M. Wt: 196.33 g/mol
InChI Key: YUNRGPFZDUTJTA-UHFFFAOYSA-N
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Description

4,9-Dimethyl-5-methylidenedec-8-en-2-ol is an organic compound with the molecular formula C12H22O It is characterized by its unique structure, which includes multiple methyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dimethyl-5-methylidenedec-8-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and alcohols.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-5-methylidenedec-8-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Scientific Research Applications

4,9-Dimethyl-5-methylidenedec-8-en-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-5-methylidenedec-8-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,9-Dimethyl-5-methylidenedec-8-en-2-one: This compound is similar in structure but contains a ketone group instead of an alcohol group.

    4,9-Dimethyl-5-methylidenedec-8-en-2-amine: This compound contains an amine group, making it different in terms of reactivity and applications.

Uniqueness

4,9-Dimethyl-5-methylidenedec-8-en-2-ol is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and physical properties

Properties

CAS No.

61685-55-0

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

4,9-dimethyl-5-methylidenedec-8-en-2-ol

InChI

InChI=1S/C13H24O/c1-10(2)7-6-8-11(3)12(4)9-13(5)14/h7,12-14H,3,6,8-9H2,1-2,4-5H3

InChI Key

YUNRGPFZDUTJTA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)O)C(=C)CCC=C(C)C

Origin of Product

United States

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